![molecular formula C10H12N2O3 B11726457 N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3 It is known for its unique structure, which includes a hydroxyphenyl group and a methoxycarbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methoxycarbohydrazide moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
科学的研究の応用
N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the methoxycarbohydrazide moiety can interact with other functional groups, stabilizing the inhibitor-enzyme complex .
類似化合物との比較
Similar Compounds
- N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to the position of the hydroxy group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 4-hydroxy position may enhance hydrogen bonding interactions compared to the 2- or 3-hydroxy analogs, potentially leading to different biological effects and applications .
特性
IUPAC Name |
methyl N-[1-(4-hydroxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-3-5-9(13)6-4-8/h3-6,13H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIYKVVQWUYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)


![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
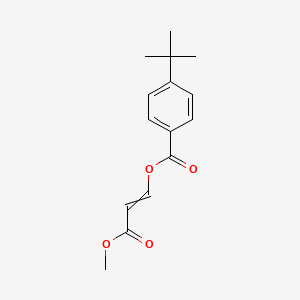
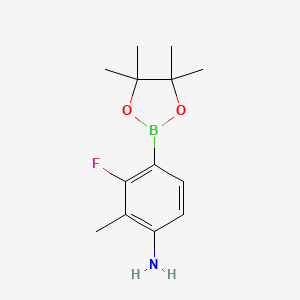
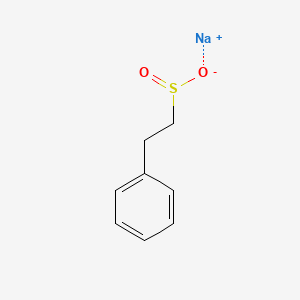
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)
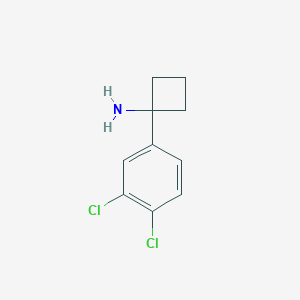
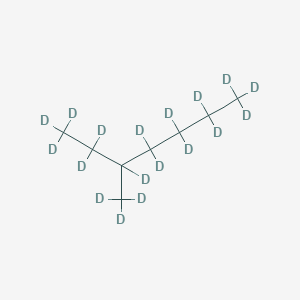

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
